バルプロ酸ナトリウム

概要

説明

科学的研究の応用

Valproate Sodium has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on gene expression and cellular signaling pathways.

Medicine: Widely used as an antiepileptic drug and mood stabilizer. .

Industry: Used in the production of pharmaceuticals and as a stabilizer in various formulations.

作用機序

The precise mechanism of action of Valproate Sodium is not fully understood, but several mechanisms have been proposed:

GABAergic Potentiation: Increases the turnover of gamma-aminobutyric acid (GABA) and potentiates GABAergic functions in the brain.

Sodium Channel Blockade: Weakly blocks voltage-gated sodium channels, reducing neuronal excitability.

Histone Deacetylase Inhibition: Inhibits histone deacetylases, leading to changes in gene expression.

Glutamate Inhibition: Inhibits the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors, reducing neuronal excitation.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Sodium valproate interacts with various enzymes, proteins, and other biomolecules. Its proposed mode of action is mediated through effects on the function of brain γ-aminobutyric acid (GABA) . It is also thought to alter the concentration of guanine synthase kinase, which regulates cell excitability, and the activity of protein kinase C, which alters the excitability of neurons .

Cellular Effects

Sodium valproate has significant effects on various types of cells and cellular processes. It has been shown to protect against a seizure-induced reduction in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) as a potential therapeutic mechanism . It also influences cell function by altering gene expression, both by inhibiting histone deacetylases and by changing levels of DNA methylation .

Molecular Mechanism

Sodium valproate exerts its effects at the molecular level through several mechanisms. It is known to block voltage-gated sodium channels, inhibit histone deacetylases, and increase LEF1 . It also interacts with the conformation of DNA and regulates gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium valproate change over time. It has been observed that Sodium valproate induces a shift of the voltage dependence of inactivation in a hyperpolarising direction . This suggests that the compound’s effects on neuronal tissue may vary over time.

Dosage Effects in Animal Models

In animal models, the effects of Sodium valproate vary with different dosages. High doses of Sodium valproate have been reported to produce relatively mild liver injury with associated activation of NF-κB, as well as increases in inducible nitric oxide synthetase, TNFα, and IL-6 .

Metabolic Pathways

Sodium valproate is involved in several metabolic pathways. It is extensively metabolised by microsomal glucuronide conjugation, mitochondrial β-oxidation, and cytochrome P450-dependent ω-, (ω-1)- and (ω-2)-oxidation .

Transport and Distribution

Sodium valproate is transported and distributed within cells and tissues. It is rapidly distributed, reaching the brain of animals in a few minutes . Most of the drug, which is strongly bound (90%) to human plasma proteins, is restricted to the circulation and rapidly exchangeable extracellular water .

Subcellular Localization

Current studies suggest that Sodium valproate may have compartment-specific localizations and trafficking mechanisms, which could be regulated separately to modulate membrane excitability in the brain .

準備方法

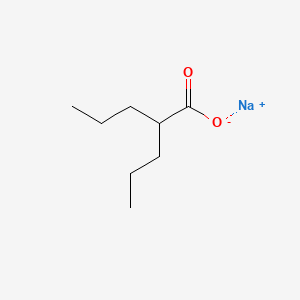

Synthetic Routes and Reaction Conditions: Valproate Sodium is synthesized by neutralizing valproic acid with sodium hydroxide. The reaction typically involves dissolving valproic acid in water and then adding sodium hydroxide to form the sodium salt . The reaction can be represented as follows:

C8H16O2+NaOH→C8H15NaO2+H2O

Industrial Production Methods: In industrial settings, Valproate Sodium is produced by reacting valproic acid with sodium hydroxide in a controlled environment to ensure high purity and yield. The process involves careful monitoring of pH and temperature to optimize the reaction conditions . The resulting solution is then filtered and dried to obtain the final product.

化学反応の分析

Types of Reactions: Valproate Sodium undergoes various chemical reactions, including:

Oxidation: Valproate Sodium can be oxidized to form valeric acid derivatives.

Reduction: It can be reduced to form different valeric acid analogs.

Substitution: Valproate Sodium can undergo substitution reactions with various reagents to form new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

Oxidation: Valeric acid derivatives.

Reduction: Valeric acid analogs.

Substitution: Halogenated valeric acid derivatives.

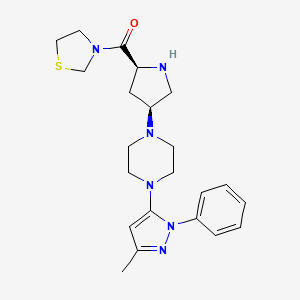

類似化合物との比較

Valproate Sodium is often compared with other antiepileptic drugs, such as:

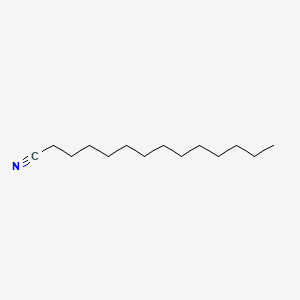

Valproic Acid: The parent compound of Valproate Sodium, used similarly in epilepsy and bipolar disorder treatment.

Levetiracetam: Another antiepileptic drug with a different mechanism of action, often used as an alternative to Valproate Sodium.

Uniqueness: Valproate Sodium is unique due to its broad spectrum of antiepileptic efficacy and its ability to modulate multiple neurotransmitter systems and signaling pathways . Its ability to inhibit histone deacetylases and influence gene expression further distinguishes it from other antiepileptic drugs .

Similar Compounds:

- Valproic Acid

- Valproate Semisodium

- Levetiracetam

- Lamotrigine

- Carbamazepine

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium valproate involves the reaction of valproic acid with sodium hydroxide.", "Starting Materials": [ "Valproic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Valproic acid is dissolved in methanol.", "Sodium hydroxide is dissolved in water to form a sodium hydroxide solution.", "The sodium hydroxide solution is slowly added to the valproic acid solution.", "The mixture is stirred and heated for several hours.", "The reaction mixture is cooled and filtered.", "The filtrate is acidified with hydrochloric acid to form Sodium valproate.", "Sodium valproate is then isolated and purified." ] } | |

CAS番号 |

1069-66-5 |

分子式 |

C8H16NaO2 |

分子量 |

167.20 g/mol |

IUPAC名 |

sodium;2-propylpentanoate |

InChI |

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChIキー |

RGZUPIWJTSGERU-UHFFFAOYSA-N |

異性体SMILES |

CCCC(CCC)C(=O)[O-].[Na+] |

SMILES |

CCCC(CCC)C(=O)[O-].[Na+] |

正規SMILES |

CCCC(CCC)C(=O)O.[Na] |

外観 |

White to off-white crystalline powder |

その他のCAS番号 |

1069-66-5 |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

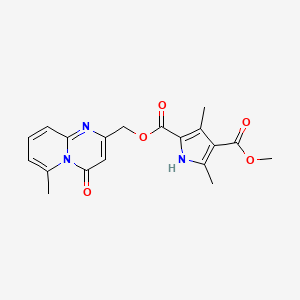

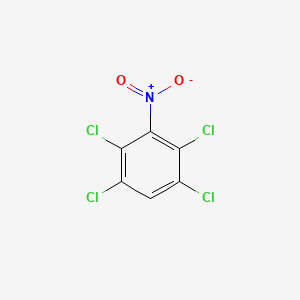

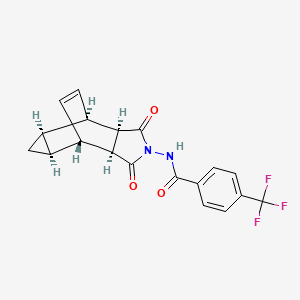

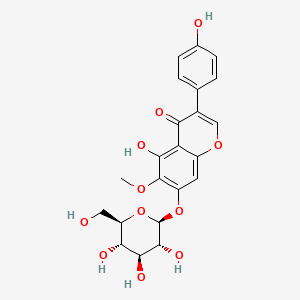

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。